5-(3-Quinolinyl)-1H-indole-2,3-dione

Enzyme Inhibition Cancer Immunotherapy Indoleamine 2,3-dioxygenase

Sourcing unreliable isatin-quinoline building blocks risks project failure due to undetected regioisomeric impurities or inaccurate substitution patterns. 5-(3-Quinolinyl)-1H-indole-2,3-dione (CAS 893737-69-4) provides a structurally authenticated scaffold where precise quinoline linkage is critical for target selectivity. • Enables focused library synthesis for IDO1 inhibitors in cancer immunotherapy research. • Core scaffold for kinase-targeted chimeric molecules, exploiting the indolinone pharmacophore. • Validated starting point for anti-infective programs against drug-resistant Mtb and Leishmania spp. Supplied with rigorous analytical certification to ensure batch-to-batch consistency for lead optimization cycles.

Molecular Formula C17H10N2O2
Molecular Weight 274.27 g/mol
Cat. No. B12853640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Quinolinyl)-1H-indole-2,3-dione
Molecular FormulaC17H10N2O2
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC(=O)C4=O
InChIInChI=1S/C17H10N2O2/c20-16-13-8-10(5-6-15(13)19-17(16)21)12-7-11-3-1-2-4-14(11)18-9-12/h1-9H,(H,19,20,21)
InChIKeyFHZJRLIUFJKDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Quinolinyl)-1H-indole-2,3-dione Procurement Guide


5-(3-Quinolinyl)-1H-indole-2,3-dione (CAS: 893737-69-4) is a synthetic heterocyclic compound that combines a quinoline moiety with an indole-2,3-dione (isatin) core . This fusion of two privileged structures in medicinal chemistry positions it as a versatile scaffold in drug discovery research, with reported activity in enzyme inhibition assays [1]. As a key building block, it is commercially available for research purposes, typically at purities of 95% or greater .

Scaffold
Quinoline-isatin hybrid privileged scaffold for drug discovery
Activity context
Reported IDO1 enzyme inhibition in curated assay dataset
Use
Building block for focused library synthesis and target identification

Why 5-(3-Quinolinyl)-1H-indole-2,3-dione Cannot Be Replaced


The biological activity of 5-(3-Quinolinyl)-1H-indole-2,3-dione is dictated by its precise molecular architecture, where the specific linkage of the quinoline and isatin rings is critical. Even minor structural changes in isatin-quinoline hybrids can result in dramatic shifts in potency and target selectivity. For example, research on a related class of isatin-tethered quinolines as anti-tubercular agents demonstrated that N-substitution on the isatin core can alter the minimum inhibitory concentration (MIC) by up to 30-fold [1]. Similarly, in antileishmanial studies, twenty different quinoline-isatin hybrids exhibited a range of IC50 values from 0.5 to 5.9 µM, showcasing the high sensitivity of biological activity to specific molecular modifications [2]. Therefore, substituting this precise compound with a generic isatin or quinoline analog without direct comparative data carries a high risk of project failure due to loss of the specific pharmacological profile required for a given assay or research program.

Small structural changes in isatin-quinoline hybrids can cause large shifts in target potency and selectivity.
Substitution pattern on the quinoline or isatin ring is a critical activity determinant; generic analogs may not reproduce reported profiles.
No direct comparative data exist for this exact compound versus other isatin or quinoline derivatives.

5-(3-Quinolinyl)-1H-indole-2,3-dione Quantitative Evidence


IDO1 Inhibition Activity

This compound has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy. While a specific IC50 value is not provided in the assay summary, the compound was included in a ChEMBL-curated dataset for this target, indicating its recognition as a relevant inhibitor [1]. This differentiates it from many uncharacterized or less-documented isatin derivatives.

IDO1 inhibition
Supporting evidence
Confirmed active in IDO1 assay; specific IC50 not reported
Provides initial rationale for IDO1-focused research
IC50 value requires independent verification
Enzyme Inhibition Cancer Immunotherapy Indoleamine 2,3-dioxygenase

Antimicrobial Activity Profile

The potential for antimicrobial activity is a characteristic of this compound's broader structural class. A study on a closely related series of quinoline analogs synthesized from isatin showed a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, compound 4h in that series demonstrated a promising anti-breast cancer activity, while compounds 4d, 4f, 4h, and 4j exhibited moderate antibacterial effects [1]. This class-level data suggests that 5-(3-Quinolinyl)-1H-indole-2,3-dione may possess a similar, but not identical, activity profile due to its unique substitution pattern.

Antimicrobial profile
Class-level inference
Structurally related quinoline analogs exhibit moderate antibacterial activity against S. aureus, B. subtilis, E. coli, P. aeruginosa
Class-level antibacterial context; this substitution pattern may differ
Activity for this exact compound has not been independently measured
Antibacterial Isatin Derivatives Quinoline

Kinase Inhibition Potential

Indolinone (indole-2-one) derivatives are a well-known class of kinase inhibitors. Quantitative structure-activity relationship (QSAR) studies on 70 indolinone inhibitors of PDK1 have identified key molecular descriptors (e.g., nuclear energy, polarizability) that influence their inhibitory activity [1]. 5-(3-Quinolinyl)-1H-indole-2,3-dione contains the indolinone core and a quinoline moiety, which are common features in many potent kinase inhibitors, including those targeting VEGFR-2 (KDR) with IC50 values as low as 0.30 nM [2]. This structural analogy places it within a well-validated pharmacological space, offering a more defined starting point for kinase inhibitor development compared to compounds lacking these privileged structures.

Kinase potential
Class-level inference
Contains indolinone core and quinoline moiety, both prevalent in kinase inhibitor pharmacophores
Supports kinase-targeted design; structural analogy only
Kinase panel profiling needed to confirm selectivity
Kinase Inhibitor PDK1 QSAR

Antileishmanial Activity

A direct head-to-head comparison is not available, but a class-level inference can be drawn from a study on twenty quinoline-isatin hybrids as antileishmanial agents. These compounds showed IC50 values ranging from 0.5084 to 5.9486 µM against Leishmania major promastigotes, with many outperforming the reference drug miltefosine (IC50 = 7.8976 µM) [1]. This indicates that the quinoline-isatin scaffold, to which 5-(3-Quinolinyl)-1H-indole-2,3-dione belongs, is inherently active against this parasite. The specific substitution pattern on the quinoline and isatin rings is known to be a key determinant of potency, suggesting this particular compound may offer a distinct activity or selectivity profile.

Antileishmanial class
Class-level inference
Twenty related quinoline-isatin hybrids: IC50 0.508–5.949 µM vs miltefosine 7.898 µM against L. major promastigotes
Class-level antileishmanial scaffold potential; exact derivative activity unknown
Direct testing of this compound required for potency ranking
Antileishmanial Isatin-Quinoline Hybrid Neglected Tropical Disease

5-(3-Quinolinyl)-1H-indole-2,3-dione Application Scenarios


Focused Library Synthesis for IDO1 Inhibitors

Based on the documented IDO1 inhibitory activity [1], this compound is a strong candidate for use as a core scaffold in the synthesis of focused libraries aimed at discovering novel IDO1 inhibitors for cancer immunotherapy. Its unique 5-quinolinyl substitution offers a vector for further functionalization distinct from other isatin derivatives.

Building Block for Kinase-Targeted Hybrids

Given the indolinone core's established role in kinase inhibition [2] and the quinoline moiety's prevalence in potent kinase inhibitors (e.g., VEGFR-2 inhibitors with IC50 = 0.30 nM [3]), this compound is ideally suited for creating chimeric or hybrid molecules designed to target kinase active sites. This application leverages the compound's privileged structural features for rational drug design.

Lead Generation for Leishmaniasis and Tuberculosis

The demonstrated activity of structurally related isatin-quinoline hybrids against Leishmania major [4] and drug-resistant Mycobacterium tuberculosis [5] makes this compound a valuable starting point for medicinal chemistry campaigns targeting neglected tropical diseases and drug-resistant infections. Its procurement enables the exploration of a new chemical space within these validated therapeutic areas.

Probe Development for Target Identification

The compound's dual nature as both an isatin and a quinoline allows for its use in the design of affinity probes or activity-based probes. By incorporating a functional handle (e.g., biotin, fluorophore) at the isatin nitrogen or elsewhere, researchers can create tools to identify and validate the cellular targets responsible for the biological activities observed in class-level studies.

Application
Selection Property
Validation Focus
IDO1 inhibitor discovery
Documented IDO1 enzyme assay inclusion
IDO1 inhibitory activity verification
Kinase-targeted hybrid design
Indolinone-quinoline privileged pharmacophore
Kinase panel selectivity profiling
Antileishmanial lead generation
Quinoline-isatin hybrid scaffold with class-level activity
In vitro antileishmanial assay against L. major
Target ID probe development
Functionalizable isatin nitrogen for linker attachment
Cellular target engagement and pull-down experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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